dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3647536
CAS Number:
Molecular Formula: C20H18ClNO4S
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound is a 1,4-dihydropyridine derivative. The paper describing it focuses on elucidating its crystal structure using X-ray diffraction, providing details about its bond lengths, angles, and spatial arrangement of atoms. No biological activity data is provided. []

Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Key differences include the aryl substituent at the 4-position (3-cyanophenyl vs. 4-chlorophenyl) and the ester groups (diethyl vs. dimethyl) [].

3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate)

Compound Description: Amlodipine besylate is a widely used calcium channel blocker, prescribed for hypertension and angina. This study investigated its solubility in various solvents at different temperatures. This data is essential for pharmaceutical formulation and manufacturing processes. []

Relevance: Amlodipine besylate and dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class of calcium channel blockers, sharing the core dihydropyridine ring with carboxylate groups at the 3 and 5 positions. Significant structural differences exist in the substituents at the 2 and 4 positions, which likely influence their pharmacological properties. []

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its potential to treat chronic pulmonary hypertension (PH). Studies suggest it inhibits the overexpression of telomerase reverse transcriptase (TERT), an enzyme implicated in PH progression. [] Further research has shown that DCDDP can reduce the content of serotonin and its receptors in pulmonary tissue, contributing to its efficacy against PH. [] Additionally, DCDDP appears to exert its therapeutic effects by inhibiting free radical production and increasing nitric oxide levels in the lungs. []

Relevance: This compound is structurally very similar to dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing only in the position of the chlorine atom on the phenyl ring (ortho vs. para) and the absence of the 2-thienylmethyl group on the nitrogen at position 1 of the dihydropyridine ring. [, , ]

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

Compound Description: This 1,4-dihydropyridine derivative, an analog of the calcium channel blocker nifedipine, was subjected to saponification experiments. Unexpected degradation products were isolated and characterized, highlighting potential stability issues. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Manidipine) Dihydrochloride

Compound Description: Manidipine, a 1,4-dihydropyridine derivative, is a calcium channel blocker used to treat hypertension. This study focused on the synthesis and biological evaluation of its optical isomers, revealing that the (S)-(+)-enantiomer exhibited significantly greater antihypertensive activity and binding affinity to calcium channels than the (R)-(-)-isomer. []

Relevance: Manidipine and dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine scaffold with a carboxylate group at the 3 and 5 position. The key structural difference lies in the substituent at the nitrogen of the dihydropyridine ring and the aryl group at position 4, which may account for differences in their pharmacological properties. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a novel, water-soluble dihydropyridine calcium antagonist. Studies have demonstrated its potent and long-lasting antihypertensive effects in various rat models of hypertension. [] Its mechanism of action involves vasodilation attributed to its slow onset and long-lasting blockade of calcium channels. [, ] NKY-722 also exhibits greater oral bioavailability and lower first-pass metabolism compared to other dihydropyridines like nicardipine. [] Research suggests that NKY-722 inhibits both endothelium-independent and -dependent contractions in canine cerebral arteries, making it a promising candidate for managing hypertension and related cardiovascular conditions. []

Relevance: NKY-722 and dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate are structurally similar 1,4-dihydropyridines, sharing the core ring system and carboxylate groups at the 3- and 5-positions. The primary differences lie in the substituents at the nitrogen of the dihydropyridine ring and variations in the 4-aryl group. These differences likely impact their pharmacokinetic and pharmacodynamic properties. [, , ]

Dimethyl 4-(4-chlorophenyl)-1,4-dihydro-pyridine-3,5- dicarboxylate

Compound Description: This compound, also a 1,4-dihydropyridine derivative, had its crystal structure determined via X-ray crystallography. The research primarily focuses on its solid-state structure and arrangement of molecules within the crystal lattice, without providing information about its biological activity. []

Relevance: This compound possesses a high degree of structural similarity to dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core 4-(4-chlorophenyl)-1,4-dihydro-pyridine-3,5-dicarboxylate structure. The key difference is the absence of the 1-(2-thienylmethyl) substituent on the nitrogen. This subtle modification might lead to differences in their interactions with biological targets and their overall pharmacological profiles. []

Methyl Pentyl 1,4 Dihydro 2,6 Dimethyl 4 (3 Nitrophenyl) 3,5 Pyridinedicarboxylate(MN9202)

Compound Description: MN9202, a dihydropyridine derivative, has shown protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It exhibits positive effects on various physiological parameters, including blood pressure, survival time, and enzyme levels. [] Further research indicates that MN9202 decreases red blood cell (RBC) cytosolic free calcium concentration and inhibits membrane lipid peroxidation, suggesting potential benefits in conditions involving RBC deformability. []

Relevance: MN9202 shares the core 1,4-dihydropyridine structure with dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Differences in the ester side chains and the 4-aryl substituent (3-nitrophenyl vs. 4-chlorophenyl) could explain variations in their pharmacological activities. [, ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl) pyridine-3,5-dicarboxylate

Compound Description: This 1,4-dihydropyridine derivative was synthesized and structurally characterized using X-ray crystallography. It exhibits promising fungicidal and antiviral activity against tobacco mosaic virus, as well as some insecticidal properties. [, ]

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

Compound Description: This compound, a 1,4-dihydropyridine derivative, was synthesized and separated into its enantiomers. Pharmacological studies revealed that the (S)-(+)-enantiomer exhibits more potent antihypertensive effects and a higher binding affinity for calcium channels compared to its (R)-(-)-counterpart. [, ]

Relevance: Both this compound and dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate are part of the 1,4-dihydropyridine class, known for their calcium channel blocking properties. They share the core dihydropyridine structure and carboxylate groups at positions 3 and 5. Variations in the 4-aryl substituent and the ester side chains likely contribute to their specific pharmacological characteristics. [, ]

(+/-)-(R)-3-[(R)-1-Benzyl-3- piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5- pyridinedicarboxylate hydrochloride (KW-3049)

Compound Description: KW-3049 is a new calcium antagonist belonging to the 1,4-dihydropyridine class. It exhibits significant antihypertensive effects in spontaneously hypertensive rats (SHR) without affecting plasma renin activity or aldosterone concentration. This suggests potential clinical utility as an antihypertensive drug. []

Relevance: KW-3049 and dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine ring structure with carboxylate groups at the 3- and 5-positions. They differ in the substituent on the nitrogen and the 4-aryl group, potentially leading to variations in their pharmacodynamic and pharmacokinetic profiles. []

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Compound Description: The paper investigates the structure of this 1,4-dihydropyridine derivative using X-ray crystallography. It highlights specific structural features, such as the orientation of carbonyl groups and the phenyl ring, without delving into its biological activity. []

Relevance: This compound and dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine scaffold, with notable differences in the 4-aryl substituent and the ester side chain. These structural variations likely influence their interactions with biological targets and their overall pharmacological effects. []

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Compound Description: This 1,4-dihydropyridine derivative was synthesized and its structure determined using single-crystal X-ray diffraction (SC-XRD). The research emphasizes its structural features, including bond lengths, angles, and intermolecular interactions. Additionally, computational studies were performed to gain insights into its electronic properties and reactivity. No biological activity data is provided. []

Relevance: Structurally, this compound closely resembles dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both molecules share the core 1,4-dihydropyridine-3,5-dicarboxylate structure. The primary distinction lies in the halogen substituent on the 4-phenyl ring (bromine vs. chlorine) and the lack of the 2-thienylmethyl group on the nitrogen in 4-(4-bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. These variations might influence their physicochemical properties and interactions with biological targets. []

Properties

Product Name

dimethyl 4-(4-chlorophenyl)-1-(2-thienylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C20H18ClNO4S

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C20H18ClNO4S/c1-25-19(23)16-11-22(10-15-4-3-9-27-15)12-17(20(24)26-2)18(16)13-5-7-14(21)8-6-13/h3-9,11-12,18H,10H2,1-2H3

InChI Key

BQNQEAORSFPHMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CC3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.